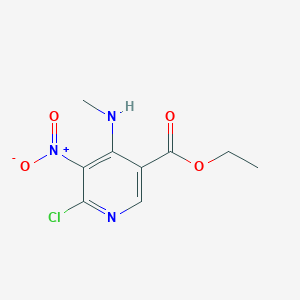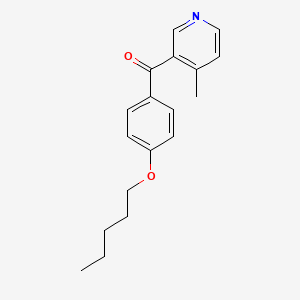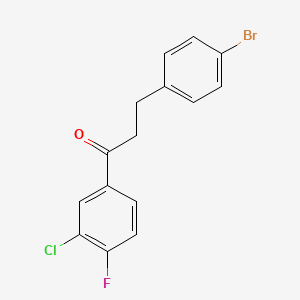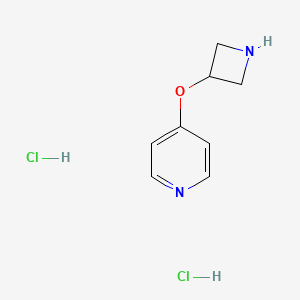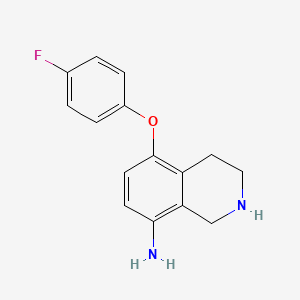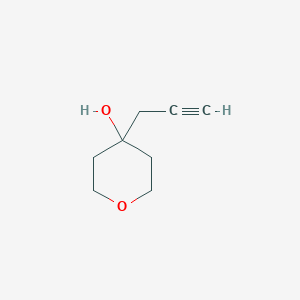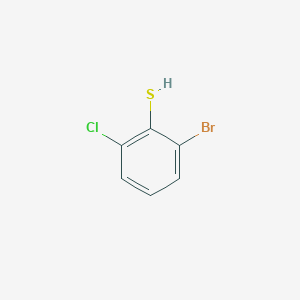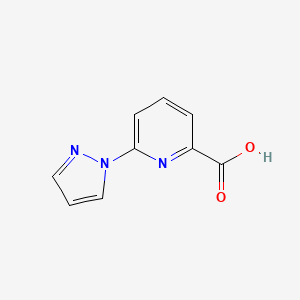
6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid
Descripción general
Descripción
The compound “6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid” is a type of pyrazole derivative . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives like “6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . After the Mizoroki–Heck reaction, the compound can be subjected to a two-step reduction, followed by fluorination with NFSI and NaH, and then hydrolysis in 12 M HCl .Molecular Structure Analysis
The molecular structure of “6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid” is characterized by the presence of a pyrazole ring attached to a pyridine ring . The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
The compound “6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid” can undergo various chemical reactions. For instance, it can be subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles . It can also undergo a Mizoroki–Heck reaction, followed by a two-step reduction, fluorination, and hydrolysis .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The literature reveals various synthetic routes and chemical properties of pyrazole derivatives. For instance, experimental and theoretical studies have shown how 1H-pyrazole-3-carboxylic acid derivatives can be functionalized to yield compounds with potential for further chemical modification and applications (Yıldırım, Kandemirli, & Demir, 2005). These processes are crucial for creating molecules with specific properties for various applications, including material science and catalysis.
Coordination Chemistry and Material Science
2,6-Di(pyrazol-1-yl)pyridine derivatives have been extensively studied for their coordination chemistry, offering insights into the synthesis of complexes that show promising applications in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005). Such complexes are integral to developing new materials with specific magnetic, electronic, or optical properties.
Catalytic Applications
The catalytic applications of pyrazole derivatives have also been explored, demonstrating the utility of these compounds in facilitating chemical reactions. For instance, 1-(carboxymethyl)pyridinium iodide has been utilized as a reusable catalyst for the synthesis of pyranopyrazole derivatives, highlighting the role of pyrazole derivatives in green chemistry and efficient synthesis processes (Moosavi‐Zare et al., 2016).
Biological Sensing and Catalysis
Further research emphasizes the synthesis of multi-functional spin-crossover switches, incorporation into biomedical sensors, and catalysis, showcasing the versatility of pyrazole-based compounds in creating functional materials and sensors (Halcrow, 2014). These developments underscore the potential of pyrazole derivatives in high-tech applications, including sensing and information storage.
Direcciones Futuras
The future directions for “6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid” could involve further exploration of its potential applications in various fields such as medicinal chemistry and drug discovery . Additionally, its potential use in the development of spin-state switchable single-molecule junctions could be explored .
Propiedades
IUPAC Name |
6-pyrazol-1-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORABOAXARFWDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



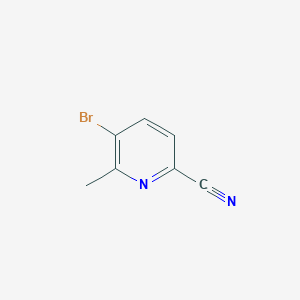
![2-Methyl-1-(2-{[(methylamino)carbonyl]amino}ethyl)-1H-benzimidazole-5-carboxylic acid](/img/structure/B1531195.png)
![[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1531197.png)

![{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol](/img/structure/B1531204.png)
